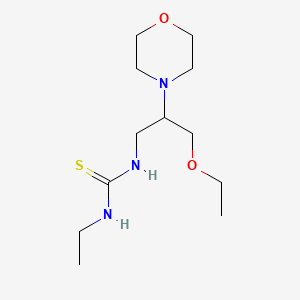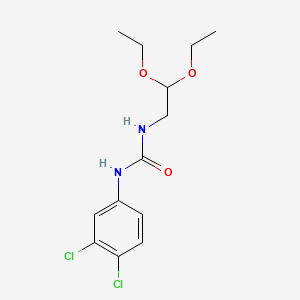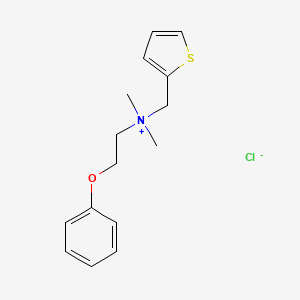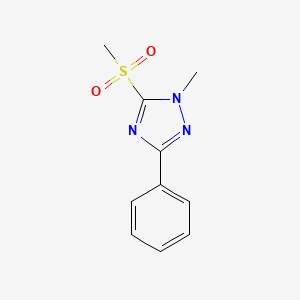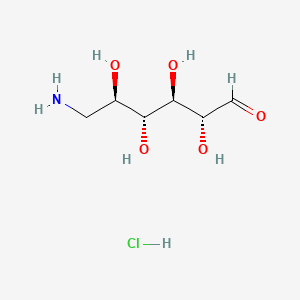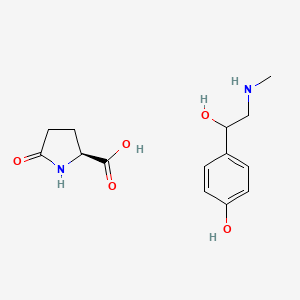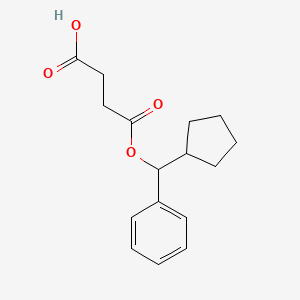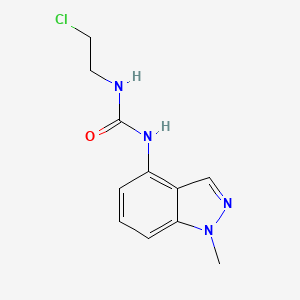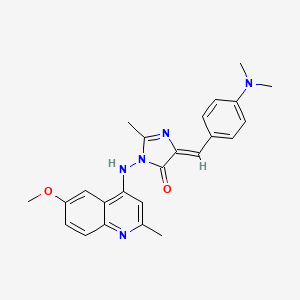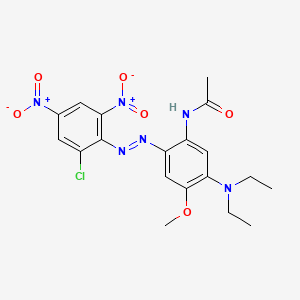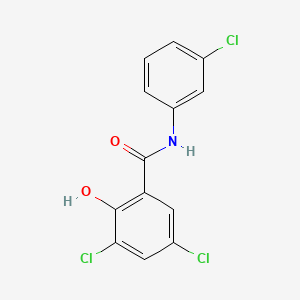
3,5-Dichloro-N-(3-chlorophenyl)-2-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3,5-Dichloro-N-(3-chlorophényl)-2-hydroxybenzamide est un composé chimique appartenant à la classe des benzamides. Il est caractérisé par la présence de trois atomes de chlore et d'un groupe hydroxyle liés à une structure de benzamide.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3,5-Dichloro-N-(3-chlorophényl)-2-hydroxybenzamide implique généralement la réaction du chlorure de 3,5-dichlorobenzoyle avec la 3-chloroaniline en présence d'une base telle que la triéthylamine. La réaction est réalisée dans un solvant tel que le N,N-diméthylformamide (DMF) à des températures élevées (environ 60 °C) pour faciliter la formation du dérivé benzamide .
Méthodes de production industrielle
La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique la purification des solvants et des réactifs pour garantir des rendements élevés et une pureté élevée du produit final. Les conditions de réaction sont optimisées pour maximiser l'efficacité et minimiser les sous-produits.
Analyse Des Réactions Chimiques
Types de réactions
Le 3,5-Dichloro-N-(3-chlorophényl)-2-hydroxybenzamide subit diverses réactions chimiques, notamment :
Réactions de substitution : Les atomes de chlore peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.
Réactions d'oxydation et de réduction : Le groupe hydroxyle peut être oxydé en groupe carbonyle ou réduit en atome d'hydrogène.
Réactifs et conditions courants
Réactions de substitution : Des réactifs tels que l'hydroxyde de sodium ou le carbonate de potassium dans des solvants polaires tels que l'éthanol ou l'eau.
Réactions d'oxydation : Des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réactions de réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Hydrolyse : Des conditions acides (par exemple, l'acide chlorhydrique) ou des conditions basiques (par exemple, l'hydroxyde de sodium) à des températures élevées.
Principaux produits formés
Substitution : Divers benzamides substitués en fonction du substituant introduit.
Oxydation : Formation de 3,5-dichloro-N-(3-chlorophényl)benzamide.
Réduction : Formation de 3,5-dichloro-N-(3-chlorophényl)benzylamine.
Hydrolyse : Formation d'acide 3,5-dichlorobenzoïque et de 3-chloroaniline.
Applications de la recherche scientifique
Le 3,5-Dichloro-N-(3-chlorophényl)-2-hydroxybenzamide a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme précurseur dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Envisagé pour son utilisation potentielle dans le développement de médicaments en raison de sa similitude structurelle avec d'autres benzamides bioactives.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité.
Mécanisme d'action
Le mécanisme d'action du 3,5-Dichloro-N-(3-chlorophényl)-2-hydroxybenzamide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modifiant leur activité et entraînant divers effets biologiques. Les voies et les cibles exactes dépendent de l'application spécifique et du système biologique étudié .
Applications De Recherche Scientifique
3,5-Dichloro-N-(3-chlorophenyl)-2-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive benzamides.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,5-Dichloro-N-(3-chlorophenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Composés similaires
- 3,5-Dichloro-N-(2-chlorophényl)benzamide
- 3,5-Dichloro-N-(4-chlorophényl)benzamide
- 3,5-Dichloro-N-(2,6-diisopropylphényl)benzamide
Unicité
Le 3,5-Dichloro-N-(3-chlorophényl)-2-hydroxybenzamide est unique en raison de la présence du groupe hydroxyle, qui peut influencer considérablement sa réactivité chimique et son activité biologique. Cela le différencie des autres composés similaires qui ne possèdent pas ce groupe fonctionnel .
Propriétés
Numéro CAS |
6137-38-8 |
|---|---|
Formule moléculaire |
C13H8Cl3NO2 |
Poids moléculaire |
316.6 g/mol |
Nom IUPAC |
3,5-dichloro-N-(3-chlorophenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C13H8Cl3NO2/c14-7-2-1-3-9(4-7)17-13(19)10-5-8(15)6-11(16)12(10)18/h1-6,18H,(H,17,19) |
Clé InChI |
JXHXHDUSHCEDGY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)NC(=O)C2=C(C(=CC(=C2)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


